![molecular formula C10H10Cl2N2O2S B14115978 ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate CAS No. 23822-56-2](/img/structure/B14115978.png)
ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate is a chemical compound with the molecular formula C10H10Cl2N2O2S It is known for its unique structure, which includes a carbamate group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate typically involves the reaction of ethyl carbamate with 2,6-dichlorophenyl isothiocyanate. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
Ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(2,4-dichlorophenyl)carbamate
- Ethyl N-(2,5-dichlorophenyl)carbamate
- 2-Chlorophenyl N-(2,6-dichlorophenyl)carbamate
Uniqueness
Ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of a carbamothioyl group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
23822-56-2 |
|---|---|
Molecular Formula |
C10H10Cl2N2O2S |
Molecular Weight |
293.17 g/mol |
IUPAC Name |
ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate |
InChI |
InChI=1S/C10H10Cl2N2O2S/c1-2-16-10(15)14-9(17)13-8-6(11)4-3-5-7(8)12/h3-5H,2H2,1H3,(H2,13,14,15,17) |
InChI Key |
KBKGTPJJRQGFBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


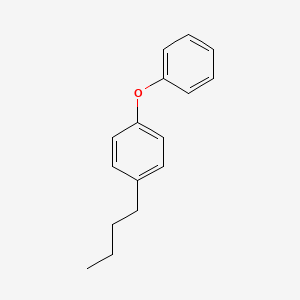
![2-[3-(aminomethyl)phenyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B14115898.png)
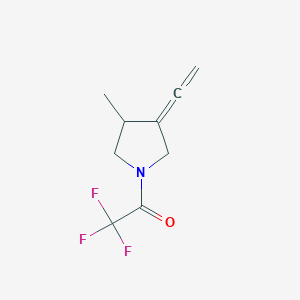
![3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115918.png)

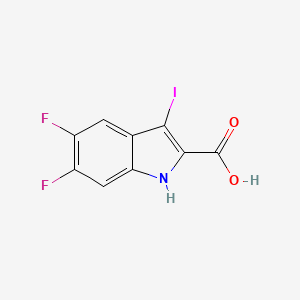
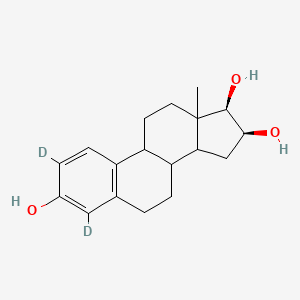
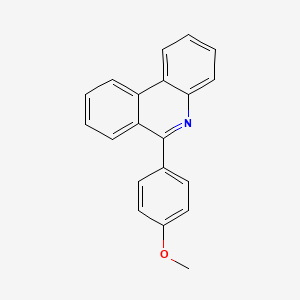
![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)
![methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14115950.png)
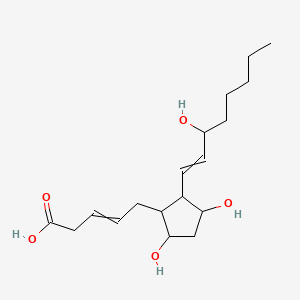
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14115971.png)

![3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B14115984.png)
